molecular formula C14H11ClN2 B13088155 2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile

2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile

Cat. No.: B13088155
M. Wt: 242.70 g/mol
InChI Key: VBMUPVWQJDJINA-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-(p-tolyl)nicotinonitrile is a specialized chemical compound with the CAS Number 943117-74-6 and a molecular formula of C 14 H 11 ClN 2 , corresponding to a molecular weight of 242.70 g/mol . It is assigned the MDL number MFCD26406926 . This nitrile-substituted pyridine derivative is characterized by its specific structure, which can be represented by the SMILES notation N#CC1=C(Cl)N=C(C2=CC=C(C)C=C2)C=C1C . As a building block in organic synthesis, its structure, featuring reactive chloro and nitrile functional groups on the pyridine ring, makes it a valuable intermediate for researchers in medicinal chemistry and drug discovery. It is particularly useful for exploring structure-activity relationships and for the synthesis of more complex molecules, such as through further functionalization via cross-coupling reactions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

2-chloro-4-methyl-6-(4-methylphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C14H11ClN2/c1-9-3-5-11(6-4-9)13-7-10(2)12(8-16)14(15)17-13/h3-7H,1-2H3

InChI Key

VBMUPVWQJDJINA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C)C#N)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

Step Reagents/Conditions Description
1 N-oxo nicotinamide dissolved in organic solvent (e.g., chloroform, methylene chloride, or dichloroethane) Prepare solution at 15 ± 5 °C
2 Thionyl chloride added dropwise over 1 ± 0.5 h at 15 ± 5 °C Chlorination agent introduced slowly to control reaction
3 Organic base (e.g., triethylamine, pyridine, tri-n-propylamine, aminopyridine, or N-methylmorpholine) added dropwise at 10 ± 5 °C over 2 ± 1 h Base neutralizes HCl formed and facilitates reaction
4 Stir at 10 ± 5 °C for 30 ± 10 min Initial reaction phase
5 Gradual heating: 35 ± 10 °C for 1 ± 0.5 h, then 55 ± 5 °C for 1 ± 0.5 h Progresses chlorination
6 Final heating at 95–100 °C for 4 ± 1 h Completes reaction
7 Evaporation under reduced pressure at 30–100 °C and 10–20 kPa until no visible liquid flows Removes excess reagents and solvents
8 Addition of water at 65 ± 5 °C, stirring for 2 ± 0.5 h Hydrolysis and precipitation of product
9 Cooling to 20 ± 5 °C, stirring for 30 ± 10 min Crystallization of product
10 Filtration to obtain wet 2-chloro nicotinonitrile product Isolation of target compound

Advantages and Notes

  • Thionyl chloride replaces phosphorus oxychloride, offering a greener alternative with improved yield and recyclability of reagents.
  • Organic bases facilitate the reaction and improve selectivity.
  • The process is scalable and cost-effective due to solvent and reagent recycling.
  • The choice of organic solvent can affect reaction rate and yield; chloroform, methylene chloride, or dichloroethane are preferred.

Alternative Preparation Using Phosphorus Pentachloride and Phosphorus Oxychloride

Another classical method involves the chlorination of the corresponding pyridone precursor (e.g., 3-cyano-4-methyl-6-(P-tolyl)-2(1H)-pyridone) using a mixture of phosphorus pentachloride and phosphorus oxychloride.

Procedure Highlights

  • The pyridone precursor is reacted with phosphorus pentachloride and phosphorus oxychloride under heating (e.g., water bath, 5 hours) in an inert atmosphere (nitrogen).
  • The reaction mixture is then quenched by pouring onto crushed ice.
  • The resulting yellow solid is filtered, washed, and dried to yield this compound.
  • This method is well-established but less environmentally friendly due to the use of phosphorus reagents.

Reaction Scheme Summary

Precursor Chlorinating Agent Solvent Base Temperature Range Reaction Time Product Yield & Notes
N-oxo nicotinamide derivative Thionyl chloride Chloroform, methylene chloride, or dichloroethane Triethylamine, pyridine, or similar 10–100 °C (stepwise) 6–7 hours total High yield, environmentally friendly, recyclable reagents
3-cyano-4-methyl-6-(P-tolyl)-2(1H)-pyridone PCl5 + POCl3 mixture Not specified None (acidic conditions) Heating for 5 hours Moderate to good yield, classical method

Research Findings and Optimization Data

  • The controlled addition rates of thionyl chloride and organic base are critical for high yield and purity.
  • Temperature ramping during the reaction ensures complete chlorination without decomposition.
  • Vacuum evaporation at controlled temperature and pressure removes residual reagents effectively.
  • Water addition and controlled cooling promote crystallization of the product.
  • Using triethylamine or pyridine as base results in better yields compared to other bases.
  • Reaction times for base addition and chlorination are optimized to 1–3 hours for best results.

Summary Table of Key Parameters from Patent CN109232413A

Parameter Range/Value Preferred Condition
N-oxo nicotinamide : solvent : thionyl chloride : base : water (mass ratio) 1 : 5–10 : 2–4 : 0.2–0.6 : 2–5 1 : 7 : 3 : 0.4 : 3
Thionyl chloride addition time 0.5–1.5 h 1 h
Organic base addition time 1–3 h 2 h
Vacuum distillation temperature 30–100 °C 65 °C
Vacuum distillation pressure 10–20 kPa 15 kPa
Stirring time after water addition 1.5–2.5 h 2 h
Cooling temperature for crystallization 20 ± 5 °C 20 °C

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in various substituted derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Nicotinonitrile derivatives, including 2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile, have shown promise in inhibiting cancer cell proliferation. Research indicates that these compounds can act as protein kinases inhibitors, which are crucial in cancer treatment strategies .
  • Antimicrobial Properties : Studies have demonstrated that nicotinonitriles possess antimicrobial activity against various pathogens. This characteristic is particularly important in the development of new antibiotics .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially offering new avenues for treating conditions like rheumatoid arthritis and other inflammatory diseases .
  • Neuroprotective Effects : Some derivatives have been explored for neuroprotective applications, particularly in conditions such as Alzheimer’s disease and Parkinson's disease, where they may help mitigate neuronal damage .

Synthesis and Reactivity

The synthesis of this compound typically involves several chemical reactions:

  • Starting Materials : The synthesis often begins with 4-methyl-6-(P-tolyl)pyridine derivatives. The introduction of the chloro group can be achieved through chlorination reactions using reagents like phosphorus oxychloride .
  • Reactivity with Nucleophiles : The compound can react with various nucleophiles such as hydrazine hydrate and sodium azide. These reactions lead to the formation of derivatives that may enhance biological activity or provide new functionalities .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

StudyFindings
Ebrahim Abdel-Galil et al. (2016)Investigated antioxidant properties; compounds showed significant inhibition rates comparable to standard antioxidants like L-Ascorbic acid .
Egyptian Journal of ChemistryHighlighted the synthesis of nicotinonitrile derivatives with potential anticancer properties; emphasized their role as protein kinase inhibitors .
Google Patents (US10208073B2)Discussed formulations involving nicotinonitriles for neurokinin receptor modulation; indicated potential for treating nausea and vomiting related to chemotherapy .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The detailed molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of nicotinonitrile derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Substituents Key Properties/Activities Reference
2-Chloro-4-methyl-6-(p-tolyl)nicotinonitrile 2-Cl, 4-CH₃, 6-(4-CH₃C₆H₄) High relevance in TNF-α inhibition; optimal steric bulk from p-tolyl group .
2,4-Dichloro-6-methylnicotinonitrile 2-Cl, 4-Cl, 6-CH₃ Reduced bioactivity compared to mono-chloro derivatives; increased electron-withdrawing effects .
2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile 2-(4-ClC₆H₄O), 6-C₆H₅, 4-CF₃ Enhanced lipophilicity and metabolic stability due to CF₃ group; used in agrochemical studies .
2-Amino-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile 2-NH₂, 4-(2-CH₃OC₆H₄), 6-(4-CH₃C₆H₄) Improved solubility and anticancer activity via amino and methoxy groups .
Piperidinium nicotinonitrile-2-thiolate (4a) Thiolate salt with piperidine High molluscicidal activity (LC₅₀ = 2.90 mg/mL); charged groups enhance membrane penetration .

Key Observations :

  • p-Tolyl Group : Critical for TNF-α inhibitory activity. Replacement with bulkier groups (e.g., 4-Cl, 4-Br) reduces potency due to steric hindrance or electronic mismatch .
  • Chloro Substituent: Enhances electrophilicity, aiding in nucleophilic substitution reactions. However, dichloro derivatives (e.g., 2,4-Dichloro-6-methylnicotinonitrile) show reduced bioactivity, likely due to excessive electron withdrawal .
  • Amino vs. Thiolate Groups: Amino substituents (e.g., in 2-amino derivatives) improve solubility and anticancer activity, while thiolate salts (e.g., 4a) exhibit potent molluscicidal effects via ionic interactions .
Physicochemical Properties
  • Melting Points: Nicotinonitriles with aromatic substituents (e.g., p-tolyl) typically exhibit high melting points (180–220°C), as seen in compound 15a (181–183°C) .
  • Spectral Data : IR and NMR spectra confirm substituent effects; e.g., C≡N stretches at ~2200 cm⁻¹ and aromatic proton signals at δ 7.2–8.1 ppm .

Biological Activity

2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile is a chemical compound with a distinctive structure that includes a chloro group, a methyl group, and a p-tolyl moiety attached to a nicotinonitrile framework. Its molecular formula is C14H12ClN3, and it features a pyridine ring with a cyano group at the 2-position. This compound has garnered attention for its significant biological activity, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The structural characteristics of this compound contribute to its biological properties. The presence of the chloro and p-tolyl groups enhances its reactivity and potential interactions with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been demonstrated in several studies, suggesting its potential as a therapeutic agent for conditions associated with oxidative damage.

Anti-inflammatory Properties

In addition to its antioxidant capabilities, this compound has shown anti-inflammatory effects . In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which play a significant role in inflammatory processes. This suggests that this compound may be beneficial in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its structural features allow it to interact with cellular targets involved in cancer progression. Notably, compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines, indicating that this compound may also exhibit similar activities .

The biological activity of this compound can be attributed to its ability to form complexes with biological macromolecules. These interactions are essential for understanding its mechanism of action and therapeutic applications. The compound's reactivity with nucleophiles suggests it may modulate biological pathways or inhibit specific enzymes involved in disease processes.

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-4-methyl-6-(phenyl)nicotinonitrileSimilar pyridine structurePotentially different biological activities
2-Chloro-6-methyl-5-phenylnicotinonitrileContains a phenyl group at a different positionDifferent reactivity patterns
2-Methyl-4-(p-tolyl)nicotinonitrileLacks chlorine but retains the p-tolyl groupMay exhibit distinct pharmacological properties

This table highlights how the specific chlorine substitution and arrangement of functional groups in this compound influence its reactivity and biological interactions.

Case Studies

Several case studies have documented the effects of this compound on various biological systems:

  • Antioxidant Efficacy : A study demonstrated that this compound effectively reduced oxidative stress markers in cultured cells, supporting its use as an antioxidant agent.
  • Anti-inflammatory Effects : In animal models of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Studies : Preliminary investigations into its anticancer properties revealed that it inhibited cell proliferation in several cancer cell lines, warranting further research into its mechanisms and efficacy.

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